![molecular formula C15H14N6 B3029387 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline CAS No. 641615-36-3](/img/structure/B3029387.png)
4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline
Übersicht
Beschreibung
“4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline” is an organic compound . It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . This compound is also known as N- (5-氨基-2-甲基苯基)-4- (3-吡啶基)-2-氨基嘧啶 in Chinese .
Molecular Structure Analysis
The molecular structure of “4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline” is characterized by a pyrimidine ring substituted at positions 2, 4 and 5 . The compound has a molecular formula of C16H15N5 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.32, a density of 1.266±0.06 g/cm3 (Predicted), a melting point of 133-1350C, a boiling point of 537.3±60.0 °C (Predicted), a flash point of 278.765°C, and a refractive index of 1.688 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study described the reaction of related pyrimidinyl compounds, leading to the formation of substituted pyrazole and aniline derivatives, highlighting the chemical reactivity and potential for creating various derivatives (Erkin & Ramsh, 2014).
- Another research presented a method for synthesizing phenylaminothieno pyrimidine derivatives using aniline, showing the versatility in synthesizing various pyrimidine derivatives (Song, 2007).
Biological and Pharmacological Activities
- Research on 2-anilino-4-thiazolyl pyrimidines as CDK2 inhibitors highlighted their potential in cancer therapy, illustrating the therapeutic applications of pyrimidine derivatives (Wang et al., 2004).
- Novel 4-arylamino pyrimidine derivatives were synthesized for insecticidal activities, indicating the use of pyrimidine derivatives in pest control (Wu et al., 2019).
- A study on hydrazonoyl substituted pyrimidinones showed antimicrobial, antitumor, and enzyme inhibitory activities, revealing the diverse bioactivities of pyrimidine compounds (Edrees et al., 2010).
Analytical Applications
- Nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including pyrimidine derivatives, demonstrated the method's usefulness in pharmaceutical analysis (Ye et al., 2012).
- A pyrimidine-based molecular switch was used to create reversible test strips for detecting certain ions, showcasing the analytical applications of pyrimidine derivatives (Bhattacharyya et al., 2017).
Eigenschaften
IUPAC Name |
4-methyl-3-N-(4-pyrimidin-5-ylpyrimidin-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-10-2-3-12(16)6-14(10)21-15-19-5-4-13(20-15)11-7-17-9-18-8-11/h2-9H,16H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLORGBMXGXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630980 | |
| Record name | N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline | |
CAS RN |
641615-36-3 | |
| Record name | N~3~-([4,5'-Bipyrimidin]-2-yl)-4-methylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






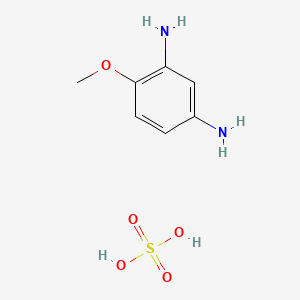

![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)

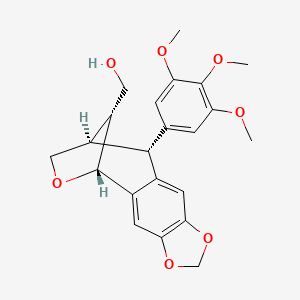
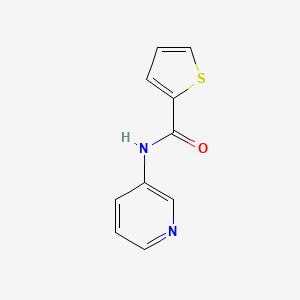
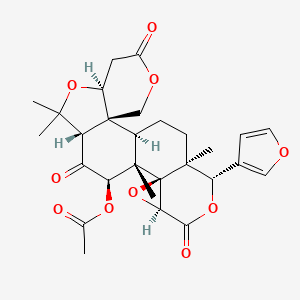

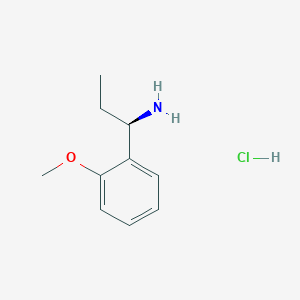
![2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B3029327.png)